1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
Overview
Description
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane is a chemical compound with the empirical formula C11H10F2O2S and a molecular weight of 244.26 g/mol . This compound is known for its unique bicyclic structure and the presence of a sulfonyl group attached to a difluorophenyl ring. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane typically involves the reaction of a suitable bicyclo[2.1.0]pentane precursor with a sulfonyl chloride derivative. One common method involves the use of 3,5-difluorobenzenesulfonyl chloride as the sulfonylating agent. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product. The compound is typically isolated and purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Cycloaddition Reactions: The bicyclic structure makes it a suitable candidate for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane has several scientific research applications, including:
Organic Synthesis: Used as a reagent for the installation of cyclopentane rings onto primary and secondary amines.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Material Science:
Mechanism of Action
The mechanism of action of 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane involves its role as an electrophile in various chemical reactions. The sulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in the formation of carbon-carbon and carbon-heteroatom bonds. The bicyclic structure also imparts strain, which can be relieved through reaction with nucleophiles, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane: Similar in structure but with a smaller bicyclic ring.
1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane: Contains a trifluoromethyl group instead of difluorophenyl.
Uniqueness
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane is unique due to its specific combination of a difluorophenyl group and a bicyclo[2.1.0]pentane ring. This combination imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfonylbicyclo[2.1.0]pentane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2S/c12-8-3-9(13)5-10(4-8)16(14,15)11-2-1-7(11)6-11/h3-5,7H,1-2,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBMPDKWKGIJQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C2)S(=O)(=O)C3=CC(=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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